Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate
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Overview
Description
Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate is a complex organic compound that features a thiophene ring substituted with a fluorophenyl group, a cyanomethyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Addition of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl bromide.
Formation of the Methyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its electron-rich thiophene ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity and specificity to the target.
Materials Science: In organic semiconductors, the thiophene ring facilitates charge transport through π-π stacking interactions, contributing to the material’s conductivity.
Comparison with Similar Compounds
Similar Compounds
Comparison
Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds without the thiophene moiety. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-11-14(12-3-5-13(18)6-4-12)9-15(24-11)17(22)20(8-7-19)10-16(21)23-2/h3-6,9H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECLPPUHAIWPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)N(CC#N)CC(=O)OC)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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